5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYWMOSGGHMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350634 | |
| Record name | 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313662-92-9 | |
| Record name | 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Thiosemicarbazide reacts with 2-fluorobenzoic acid under acidic conditions to form an intermediate thiosemicarbazone. Subsequent cyclization in PPA at elevated temperatures (120–140°C) yields the triazole core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.
Reaction Scheme :
Optimization Studies
Characterization data for the product includes:
-
IR (KBr) : 3319 cm⁻¹ (N–H stretch), 1627 cm⁻¹ (C=N), 1461 cm⁻¹ (C–F)
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¹H NMR (CDCl₃) : δ 7.41–7.57 (m, 4H, Ar–H), δ 11.39 (s, 1H, S–H)
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes while improving yields.
Procedure
A mixture of 2-fluorobenzohydrazide and cyanamide in dimethylformamide (DMF) is irradiated at 150°C for 20 minutes under microwave conditions. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the triazole ring.
Key Advantages :
-
Yield : 75–80% (vs. 68% for conventional method)
-
Reaction Time : 20 minutes (vs. 4 hours)
Comparative Data
| Method | Yield (%) | Time | Purity (HPLC) |
|---|---|---|---|
| Conventional PPA | 68 | 4 h | 95% |
| Microwave | 78 | 20 min | 98% |
Catalytic Approaches Using Ionic Liquids
Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have been employed as green solvents and catalysts to enhance reaction efficiency.
Reaction Setup
A mixture of 2-fluorophenyl isothiocyanate and hydrazine hydrate in [BMIM][BF₄] is stirred at 80°C for 3 hours. The ionic liquid facilitates proton transfer and stabilizes intermediates.
Results :
-
Yield : 72%
-
Catalyst Reusability : The ionic liquid is recovered and reused three times with <5% yield loss.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale production utilizes continuous flow reactors to ensure consistent quality and scalability.
| Parameter | Value |
|---|---|
| Reactor Type | Tubular (SS316) |
| Residence Time | 30 minutes |
| Throughput | 10 kg/day |
| Purity | 99% (by GC-MS) |
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Environmental Impact | Scalability |
|---|---|---|---|---|
| PPA Cyclization | 68 | 12.50 | High (acid waste) | Moderate |
| Microwave | 78 | 18.00 | Low | High |
| Ionic Liquid | 72 | 22.00 | Moderate | Low |
| Continuous Flow | 85 | 9.80 | Low | High |
Characterization and Quality Control
Spectroscopic Validation
-
¹³C NMR : δ 158.2 (C–F), δ 145.6 (C=N), δ 121.8–131.5 (Ar–C)
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LC-MS : m/z 179.1 [M+H]⁺ (calculated: 178.17)
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30)
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XRD : Confirms crystalline structure with space group P2₁/c
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 1,2,4-triazole derivatives, including 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, possess significant antimicrobial properties. These compounds have been tested against various pathogens and demonstrated effectiveness comparable to established antibiotics. For instance:
- Study Findings : Compounds with triazole structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
Antifungal Properties
The triazole scaffold is well-known for its antifungal activity. The compound has been evaluated in various studies for its potential to combat fungal infections:
- Case Study : In one study, triazole derivatives showed promising results against Candida species and other fungal pathogens, indicating their potential use in antifungal therapies .
Anticancer Potential
Emerging research suggests that triazole compounds may also exhibit anticancer properties:
- Mechanism of Action : Some studies indicate that these compounds can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Agricultural Uses
This compound has potential applications in agriculture as a fungicide or herbicide. The structural features of triazoles allow them to interact with biological systems in plants:
- Research Insights : Triazole derivatives have been explored for their ability to enhance plant resistance against fungal diseases while promoting growth .
Material Science
The compound's unique chemical structure lends itself to applications in material science:
- Use in Polymers : Research has indicated that triazoles can be incorporated into polymer matrices to improve their mechanical properties and thermal stability .
Toxicological Studies
Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent:
- Acute Toxicity Assessment : A study reported an LD50 value of 1190 mg/kg for related compounds when administered intragastrically, suggesting moderate toxicity levels which need further exploration for safe therapeutic use .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Triazole derivatives with varying substituents have been extensively studied for their structural, electronic, and pharmacological differences. Below is a detailed comparison of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine with analogous compounds:
Structural and Physicochemical Properties
Key Observations :
- Steric Effects : Bulky substituents (e.g., CF₃) may hinder binding in enzyme active sites but improve selectivity .
Key Observations :
- Enzyme Inhibition: Triazole derivatives with thioether or benzyl groups (e.g., benzylthio) show nanomolar affinity for MetAP2, a cancer therapeutic target .
- Antiparasitic Activity: Nitroimidazole-substituted triazoles exhibit potent trypanocidal activity with reduced genotoxicity compared to megazol .
- Antimicrobial Potential: Fluorophenyl-substituted triazoles in plant extracts demonstrate significant bioactivity, likely due to enhanced membrane interaction .
Biological Activity
5-(2-Fluorophenyl)-4H-1,2,4-triazol-3-amine is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy in various biological assays.
Before exploring its biological activity, it is essential to understand some fundamental chemical properties of this compound:
| Property | Value |
|---|---|
| Density | 1.414 g/cm³ |
| Boiling Point | 414.9 ºC |
| Flash Point | 204.7 ºC |
| Refractive Index | 1.645 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of triazole derivatives often involves reactions between hydrazones and various acid derivatives. The structure of this compound plays a critical role in its biological activity. Substituents on the triazole ring can significantly influence its pharmacological properties.
Research indicates that the presence of electron-donating groups enhances anti-inflammatory potential, while electron-withdrawing groups improve anti-tubercular activity .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 1.25 - 10 | Antibacterial |
| Reference Antibiotic | <1 | Standard Comparison |
The compound's efficacy against Mycobacterium tuberculosis has also been highlighted in recent studies, showing promising results with MIC values as low as 0.625 μg/mL .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMC). The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at various concentrations:
| Concentration (μg/mL) | TNF-α Inhibition (%) |
|---|---|
| 50 | 44 - 60 |
| 100 | >60 |
These results suggest that this compound could be a potential candidate for treating inflammatory diseases .
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory properties, the antioxidant capacity of triazole derivatives has been evaluated using DPPH and ABTS assays. The findings indicate that these compounds can scavenge free radicals effectively:
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| This compound | 0.397 | Comparable to ascorbic acid (IC50 = 0.87 μM) |
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have explored the therapeutic potential of triazole derivatives including this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound effectively inhibited bacterial growth in both planktonic and biofilm states against Staphylococcus aureus and Escherichia coli, showcasing its potential for treating biofilm-associated infections .
- Anti-inflammatory Mechanism : Another study highlighted that treatment with this compound reduced inflammation markers in animal models of arthritis by modulating cytokine production and enhancing the activity of anti-inflammatory pathways .
Q & A
Q. What are the recommended synthetic routes for 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
Answer: The synthesis of fluorophenyl-substituted triazoles typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or nucleophilic substitution reactions. For this compound, a multi-step approach is recommended:
Intermediate preparation : React 2-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate .
Cyclization : Treat the intermediate with NaOH/EtOH to induce cyclization into the triazole core.
Amination : Introduce the amine group via nucleophilic substitution or reductive amination.
Q. Optimization tips :
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) .
- Adjust pH to 8–9 during cyclization to minimize side products .
- Use microwave-assisted synthesis (100°C, 30 min) to improve yield and reduce time .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: A combination of analytical techniques is critical:
- NMR spectroscopy : Confirm the presence of the fluorophenyl group (¹⁹F NMR: δ ~ -110 ppm for ortho-F) and triazole protons (¹H NMR: δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.08) .
- HPLC : Use a C18 column (acetonitrile/water 60:40) to assess purity (>98%) .
- Elemental analysis : Ensure C, H, N values align with theoretical calculations (e.g., C: 52.3%, H: 3.4%, N: 27.2%) .
Q. What safety protocols are essential for handling fluorinated triazole derivatives?
Answer: Fluorinated compounds require stringent safety measures:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Waste disposal : Segregate halogenated waste in designated containers for professional treatment .
- Emergency procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods predict the tautomeric behavior of this compound?
Answer: Tautomerism in triazoles (e.g., 1H vs. 4H forms) affects reactivity and bioactivity. To study this:
- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to compare energy levels of tautomers .
- NBO analysis : Identify stabilizing interactions (e.g., hyperconjugation between N–H and fluorophenyl groups) .
- Crystallography : Compare computed results with single-crystal X-ray data (if available) to validate predictions .
Key finding : The 4H tautomer is typically more stable due to resonance stabilization from the fluorophenyl group .
Q. What experimental strategies resolve contradictions in bioactivity data for fluorinated triazoles?
Answer: Conflicting bioactivity results may arise from impurities, tautomerism, or assay variability. Mitigate this by:
Reproducibility checks : Re-synthesize compounds and validate purity via HPLC .
Tautomer control : Use pH buffers (e.g., phosphate buffer, pH 7.4) to stabilize specific tautomers during assays .
Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) to identify threshold effects .
Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) .
Example : If a compound shows anti-microbial activity in one study but not another, confirm solvent effects (DMSO vs. aqueous) on bioavailability .
Q. How can researchers design structure-activity relationship (SAR) studies for fluorophenyl triazole derivatives?
Answer:
Scaffold modification : Synthesize analogs with substituents at the triazole N1/N4 positions or fluorophenyl ortho/meta positions .
Bioisosteric replacement : Substitute the fluorine atom with Cl, CF₃, or OCH₃ to assess electronic effects .
Pharmacophore mapping : Use Schrödinger Suite to identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (fluorophenyl) .
In silico ADMET : Predict solubility (LogP < 3) and metabolic stability (CYP450 inhibition assays) .
Case study : Replacing 2-fluorophenyl with 3-fluorophenyl reduces steric hindrance, enhancing binding to target proteins .
Q. What advanced techniques elucidate the mechanism of action for fluorinated triazoles in biological systems?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., IC₅₀ values) .
- Cryo-EM : Visualize compound interactions with large protein complexes (e.g., ribosomes) .
- Metabolomics : Track cellular metabolite changes via LC-MS after treatment .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Example : Fluorophenyl triazoles inhibit bacterial dihydrofolate reductase by forming hydrogen bonds with Asp27 and stacking interactions with Phe31 .
Q. How can researchers address discrepancies between computational predictions and experimental results?
Answer:
- Force field refinement : Adjust parameters in molecular dynamics simulations to better match experimental data (e.g., solvation free energy) .
- Cofactor inclusion : Add Mg²⁺ or ATP in docking studies if omitted initially .
- Conformational sampling : Use metadynamics to explore non-equilibrium states .
- Collaborative validation : Cross-check results with independent labs or public datasets (e.g., PubChem BioAssay) .
Case study : Overestimated binding affinity in docking may arise from rigid protein models; flexible side-chain algorithms improve accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
